2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylacetophenone and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylacetophenone is reacted with 2,4-dinitrobenzenesulfonyl chloride under anhydrous conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: Products include amines.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate involves:
Molecular Targets: The compound can interact with nucleophiles due to the presence of the sulfonate group.
Pathways: The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonate: Shares the sulfonate and nitro groups but lacks the 4-methylphenyl and oxoethyl groups.
4-Methylacetophenone: Contains the 4-methylphenyl group but lacks the sulfonate and nitro groups.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns compared to its similar compounds.
Properties
CAS No. |
518068-74-1 |
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Molecular Formula |
C15H12N2O8S |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C15H12N2O8S/c1-10-2-4-11(5-3-10)14(18)9-25-26(23,24)15-7-6-12(16(19)20)8-13(15)17(21)22/h2-8H,9H2,1H3 |
InChI Key |
IKXHCACQQRVXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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